5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate
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Overview
Description
5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate typically involves multi-step organic reactions. The process begins with the formation of the azetidine ring, followed by the introduction of the benzyl group. The pyrimidine moiety is then attached through a series of nucleophilic substitution reactions. Finally, the oxadiazole ring is formed via cyclization reactions under controlled conditions. The oxalate salt is obtained by reacting the final product with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- 3-(Pyrimidin-2-yl)-1,2,4-oxadiazole
- 1-Benzylazetidin-3-yl derivatives
Uniqueness
5-(1-Benzylazetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(1-benzylazetidin-3-yl)-3-pyrimidin-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O.C2H2O4/c1-2-5-12(6-3-1)9-21-10-13(11-21)16-19-15(20-22-16)14-17-7-4-8-18-14;3-1(4)2(5)6/h1-8,13H,9-11H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBMBXYXKHKKCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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